molecular formula C20H26ClN3O2 B2429141 1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361882-79-1

1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2429141
CAS No.: 2361882-79-1
M. Wt: 375.9
InChI Key: XVDBYKQVEVLKBZ-UHFFFAOYSA-N
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Description

1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a diazepane ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the diazepane intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the diazepane and piperidine intermediates through a carbonylation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the diazepane ring.

    4-(2-Chlorophenyl)-1,4-diazepane: Contains the diazepane ring but lacks the piperidine and prop-2-en-1-one moieties.

Uniqueness

1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a diazepane ring, a piperidine ring, and a chlorophenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[4-(2-chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-2-19(25)23-12-8-16(9-13-23)20(26)24-11-5-10-22(14-15-24)18-7-4-3-6-17(18)21/h2-4,6-7,16H,1,5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBYKQVEVLKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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